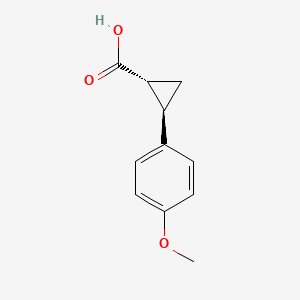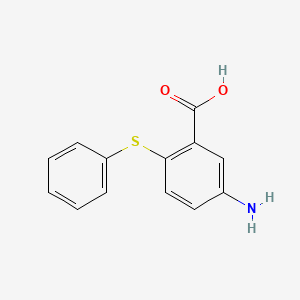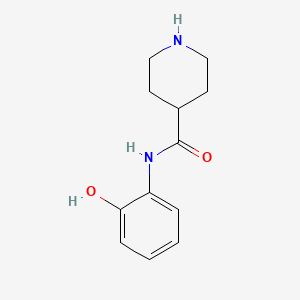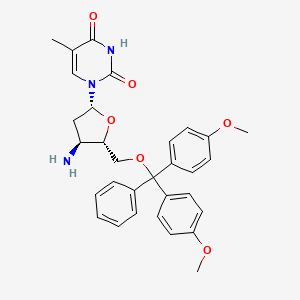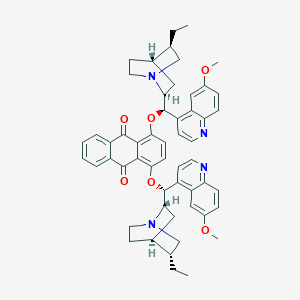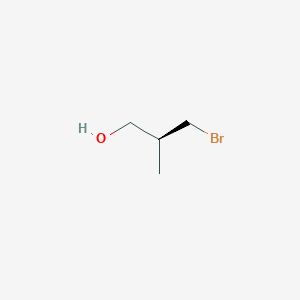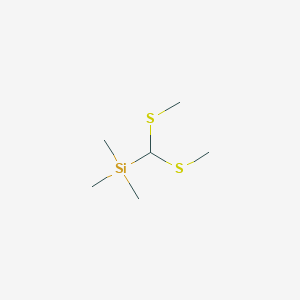
Bis(methylthio)(trimethylsilyl)methane
描述
Bis(methylthio)(trimethylsilyl)methane is an organosilicon compound with the molecular formula C6H16S2Si. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes both methylthio and trimethylsilyl groups attached to a central methane carbon atom .
准备方法
Synthetic Routes and Reaction Conditions: Bis(methylthio)(trimethylsilyl)methane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with a methylthio compound in the presence of a base such as sodium hydride. The reaction typically takes place under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler organosilicon compounds using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the methylthio or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, organometallic compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Simpler organosilicon compounds
Substitution: Various substituted organosilicon compounds
科学研究应用
Bis(methylthio)(trimethylsilyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology: The compound is used in the study of biological systems where organosilicon compounds play a role. It helps in understanding the interactions between silicon-based molecules and biological macromolecules.
Medicine: Research into potential medicinal applications includes its use as a precursor for drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties
作用机制
The mechanism of action of bis(methylthio)(trimethylsilyl)methane involves its ability to participate in various chemical reactions due to the presence of reactive methylthio and trimethylsilyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Bis(trimethylsilyl)methane: Lacks the methylthio groups, making it less reactive in certain types of chemical reactions.
Bis(methylthio)methane: Lacks the trimethylsilyl group, which affects its reactivity and applications.
Trimethylsilylmethane: Contains only the trimethylsilyl group, limiting its versatility compared to bis(methylthio)(trimethylsilyl)methane.
Uniqueness: this compound is unique due to the presence of both methylthio and trimethylsilyl groups, which provide a combination of reactivity and stability. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications .
属性
IUPAC Name |
bis(methylsulfanyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16S2Si/c1-7-6(8-2)9(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPMPXAUMUWNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451662 | |
| Record name | Bis(methylthio)(trimethylsilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37891-79-5 | |
| Record name | Bis(methylthio)(trimethylsilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(methylthio)(trimethylsilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Bis(methylthio)(trimethylsilyl)methane in organic synthesis?
A1: this compound serves as a versatile reagent in organic synthesis for the following purposes:
- Synthesis of bis(methylthio)ketene acetals: It reacts with aldehydes and ketones to yield bis(methylthio)ketene acetals. []
- Acyl anion synthon: It acts as an acyl anion equivalent, facilitating conjugate additions to enones and enoates. []
- One-carbon homologations: The reagent proves useful for extending carbon chains by one carbon atom. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


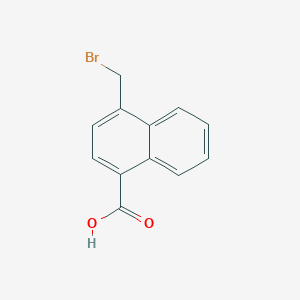
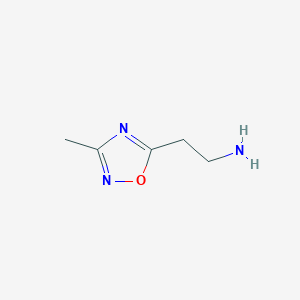
![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
